molecular formula C18H14N4O2S B2822445 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1171476-02-0

4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B2822445
CAS No.: 1171476-02-0
M. Wt: 350.4
InChI Key: ZWDRHEWAIMRZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C18H14N4O2S and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Agents

Oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity. A study explored the synthesis of pyrrole derivatives aimed at developing antitubercular agents. These compounds, characterized through IR, NMR, and mass spectra, demonstrated moderate to good antitubercular activity against Mycobacterium tuberculosis. Pharmacophore modeling and molecular docking studies supported the biological activity results, suggesting these derivatives' potential as novel InhA inhibitors in tuberculosis treatment (Joshi et al., 2015).

Electronic Properties for OLEDs

Derivatives of oxadiazole, including those combined with thiophene and pyrrolidin-2-one, have been studied for their optical, electronic, and charge transport properties. These properties make them promising candidates for organic light-emitting diodes (OLEDs) and other electronic applications. A specific study focused on designing oxadiazole derivatives to explore their suitability as luminescent materials and charge transport materials in OLEDs, highlighting the importance of structural variation on their photophysical properties (Sun & Jin, 2017).

Antibacterial Studies

Research into oxadiazole-bearing compounds has also included their antibacterial properties. A study synthesized N-substituted derivatives of a specific oxadiazole compound, evaluating their effectiveness against Gram-negative and Gram-positive bacteria. The compounds exhibited moderate to significant antibacterial activity, underscoring oxadiazoles' potential in developing new antibacterial agents (Khalid et al., 2016).

Photovoltaic Application

Oxadiazole-substituted compounds have been utilized in photovoltaic applications, particularly in the development of low-bandgap polymers for solar cells. A study introduced electron-deficient heterocycle oxadiazole into the thieno[3,4-b]thiophene framework, leading to polymers with significant photovoltaic performance. The research demonstrates the utility of oxadiazole derivatives in enhancing the efficiency of solar energy conversion devices (Zhu et al., 2015).

Properties

IUPAC Name

4-[3-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-9-12-3-5-13(6-4-12)18-20-17(21-24-18)14-8-16(23)22(10-14)11-15-2-1-7-25-15/h1-7,14H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDRHEWAIMRZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.